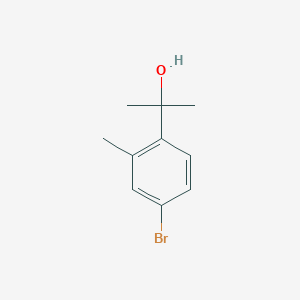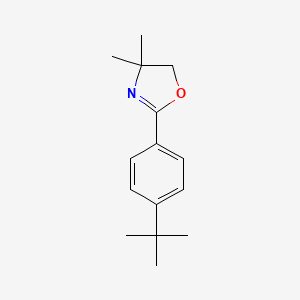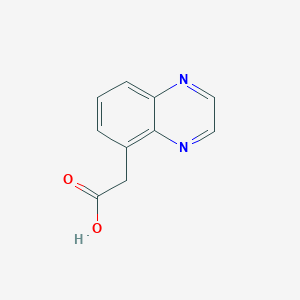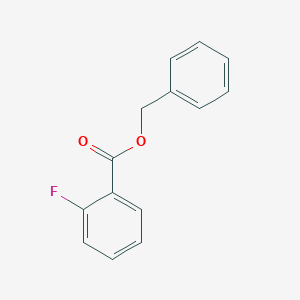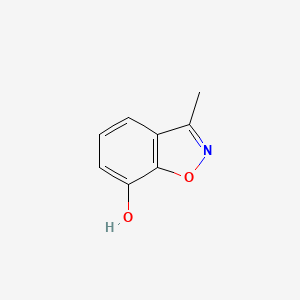
1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) is a heterocyclic compound featuring an isoxazole ring fused with a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) typically involves cyclization reactions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production methods for 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
化学反应分析
Types of Reactions: 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be facilitated by various reducing agents, although specific conditions for this compound are less documented.
Substitution: The compound can participate in substitution reactions, particularly involving the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Cyclization: AuCl3 or CuCl as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while cyclization reactions produce various substituted isoxazoles.
科学研究应用
1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) involves its interaction with various molecular targets and pathways. For instance, isoxazole derivatives are known to regulate immune functions by modulating specific signaling pathways . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular processes.
相似化合物的比较
3-Amino-5-methylisoxazole: Used in the synthesis of isoxazolylpyrrolones.
4-Hydroxy-2-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-acetic acid: Known for its biological activities.
Uniqueness: 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) stands out due to its specific hydroxyl and methyl substitutions, which confer unique chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
属性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
3-methyl-1,2-benzoxazol-7-ol |
InChI |
InChI=1S/C8H7NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4,10H,1H3 |
InChI 键 |
KXSRGXFRBHJCFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC2=C1C=CC=C2O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-methylImidazo[1,2-b]pyridazine](/img/structure/B8742749.png)
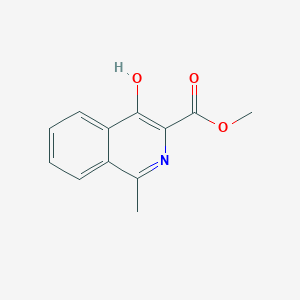
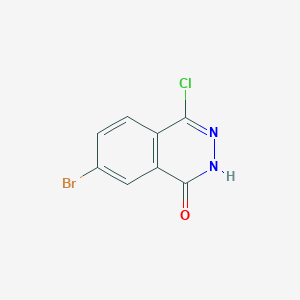
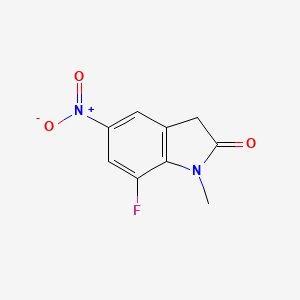
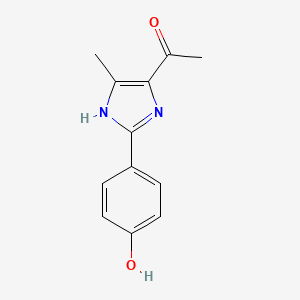
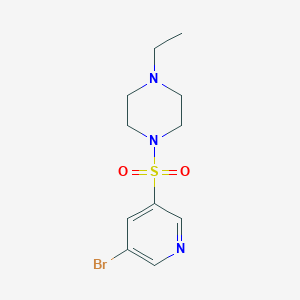
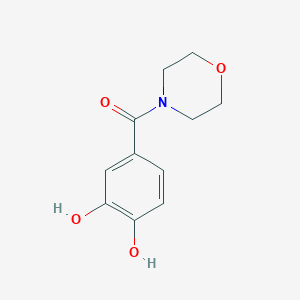
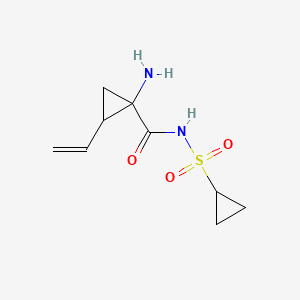
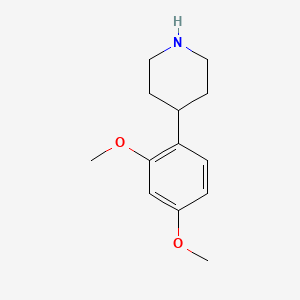
![2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine](/img/structure/B8742836.png)
